Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based compound featuring a multi-substituted heterocyclic core. Its structure includes a 3-fluorobenzamido group at position 2, a 2-ethoxyphenylcarbamoyl moiety at position 5, and a methyl ester at position 2. The 4-methyl substitution on the thiophene ring enhances steric and electronic stability, while the fluorinated benzamido group may improve bioavailability and target binding due to fluorine’s electronegativity and lipophilicity .
Properties
Molecular Formula |
C23H21FN2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-11-6-5-10-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-8-7-9-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
ISUPXLVUQUWRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by the presence of an ethoxyphenyl group and a fluorobenzamido group, suggests significant potential for various biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of 456.5 g/mol. The compound features a thiophene ring that is known for its diverse biological properties due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit bacterial growth effectively. The presence of the ethoxy and fluorinated groups may enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anti-inflammatory Properties
Thiophene derivatives are often evaluated for their role in inhibiting inflammatory pathways. Studies on related compounds have demonstrated their ability to inhibit enzymes such as lipoxygenase, which plays a crucial role in inflammatory processes. The structural components of this compound suggest it may similarly affect inflammatory mediators .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar thiophene derivatives have been studied for their inhibitory effects on carbonic anhydrases and lipoxygenases, which are implicated in various diseases, including cancer and chronic inflammatory conditions. The dual inhibition observed in some studies points toward a promising therapeutic avenue for compounds in this class .
The synthesis of this compound typically involves multi-step organic reactions that include carbamoylation and esterification processes. Understanding the mechanism of action is essential for optimizing its therapeutic efficacy. Interaction studies focusing on binding affinities with biological targets are critical for elucidating how this compound exerts its effects at the molecular level .
Case Studies and Research Findings
- Inhibition of Lipoxygenase : A study evaluating thiophene derivatives found that certain compounds exhibited IC50 values ranging from 0.12 μM to 0.69 μM against lipoxygenase, indicating potent anti-inflammatory activity .
- Antimicrobial Efficacy : Research on structurally similar compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications like the ethoxy and fluorobenzamido groups enhance antimicrobial properties .
- Cancer Therapeutics : Investigations into thiophene derivatives have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 5-Aminothiophene-2-carboxylate | Structure | Exhibits antimicrobial properties |
| Methyl 4-Fluorobenzamide | Structure | Known for anti-inflammatory effects |
| Methyl 5-Aminothiophene-4-carboxylate | Structure | Used in local anesthetics |
This table highlights some structurally related compounds and their notable biological activities, underscoring the diverse potential applications of thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate has been studied for its potential as a therapeutic agent, particularly in the treatment of parasitic diseases such as African Trypanosomiasis. Research indicates that compounds with similar structures have shown significant inhibition against Trypanosoma brucei glycogen synthase kinase 3 (GSK3), which is crucial for the survival of the parasite .
Case Study: Antiparasitic Activity
In studies evaluating the antiparasitic activity of related compounds, several derivatives exhibited low micromolar EC50 values against T. b. brucei, indicating potent biological activity. For instance, compounds derived from the same scaffold demonstrated selectivity over human cell lines, suggesting a favorable therapeutic index .
| Compound | EC50 (μM) | Selectivity Over MRC5 Cells |
|---|---|---|
| Compound A | <1 | >60-fold |
| Compound B | <3 | >19-fold |
Biological Research
The compound's structural features allow it to interact with various biological macromolecules, making it a candidate for studies in enzyme inhibition and receptor binding. Its ability to inhibit specific kinases can be leveraged to explore pathways involved in cell signaling and disease progression.
Interaction Studies
Research has focused on understanding how this compound interacts with biological systems. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.
- Mechanistic Studies : Investigating the pathways affected by the compound's action.
Material Science Applications
Beyond medicinal applications, this compound can also be explored in material science due to its unique chemical properties. Thiophene derivatives are known for their conductivity and stability, making them suitable for use in organic electronics, including:
- Organic Photovoltaics : As components in solar cells.
- Conductive Polymers : In sensors and other electronic devices.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Preparation Methods
Gewald Aminothiophene Synthesis
The Gewald reaction is widely employed for synthesizing 2-aminothiophene derivatives. This three-component condensation involves a ketone, a cyanoacetate ester, and elemental sulfur. For the target compound, methyl cyanoacetate reacts with methyl ethyl ketone (MEK) under basic conditions (e.g., morpholine) to yield 2-amino-4-methylthiophene-3-carboxylate .
Mechanistic Overview :
-
Knoevenagel Condensation : MEK reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Cyclization : Sulfur incorporation via nucleophilic attack initiates ring closure, forming the thiophene scaffold.
-
Aromatization : Elimination of water and hydrogen sulfide finalizes the aromatic thiophene structure.
Reaction Conditions :
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl cyanoacetate | 1.0 eq | Ethanol | 80°C | 6 h | 68% |
| MEK | 1.2 eq | ||||
| Sulfur | 1.5 eq |
Paal-Knorr Thiophene Synthesis
An alternative approach employs the Paal-Knorr method, utilizing 1,4-diketones and phosphorus pentasulfide (PS). For instance, dimethyl 3-ketopimelate reacts with PS at 250°C to generate the thiophene core. However, this route often produces furan byproducts, complicating purification.
Comparison of Methods :
| Parameter | Gewald Synthesis | Paal-Knorr Synthesis |
|---|---|---|
| Yield | 68% | 45% |
| Byproducts | Minimal | Furan derivatives |
| Functional Group Compatibility | High (amines) | Moderate |
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Triethylamine | THF | 0°C → RT | 4 h | 82% |
| DMAP | DCM | RT | 12 h | 75% |
Key Challenge :
The electron-withdrawing fluorine at the 3-position reduces benzoyl chloride reactivity. Elevated equivalents (1.2–1.5 eq) and prolonged reaction times mitigate incomplete acylation.
Carbamoylation at Position 5: 2-Ethoxyphenylcarbamoyl Installation
Introducing the 2-ethoxyphenylcarbamoyl group at position 5 requires bromination followed by nucleophilic substitution.
Bromination at Position 5
Radical Bromination :
-
2-(3-Fluorobenzamido)-4-methylthiophene-3-carboxylate (1.0 eq) is treated with N-bromosuccinimide (NBS) (1.1 eq) and AIBN (0.1 eq) in carbon tetrachloride under reflux.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Time | 10 h |
| Yield | 65% |
Ullmann-Type Coupling with 2-Ethoxyaniline
The 5-bromo intermediate reacts with 2-ethoxyaniline under palladium catalysis to form the carbamoyl linkage.
Catalytic System :
-
Pd(OAc) (5 mol%)
-
Xantphos (10 mol%)
-
CsCO (2.0 eq)
-
Toluene , 110°C, 24 h
Yield : 58% after column chromatography (hexane:ethyl acetate = 3:1).
Final Esterification and Purification
While the Gewald reaction installs the methyl ester at position 3, incomplete esterification may necessitate a final methanolysis step:
Procedure :
-
The carboxylic acid intermediate (1.0 eq) is refluxed with SOCl (2.0 eq) to generate the acyl chloride.
-
Methanol (5.0 eq) is added dropwise at 0°C, followed by stirring at RT for 2 h.
Yield : 94% (if required).
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-rich thiophene ring predisposes positions 2 and 5 to electrophilic attack. Using NBS/AIBN ensures selective radical bromination at position 5 due to steric hindrance from the 4-methyl group.
Steric Hindrance in Coupling Reactions
Bulky substituents at positions 2 and 4 impede catalyst access during Ullmann coupling. Xantphos , a wide-bite-angle ligand, enhances palladium coordination, improving yields by 15–20%.
Purification of Polar Intermediates
Later-stage intermediates exhibit high polarity, complicating column chromatography. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity for final compounds.
Scalability and Industrial Considerations
Cost Analysis :
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Gewald Reaction | MEK price | Bulk procurement contracts |
| Palladium Catalysis | Catalyst recycling | Immobilized Pd on mesoporous silica |
Environmental Impact :
-
Carbon tetrachloride in bromination is replaced with dibromomethane (less ozone-depleting).
-
Waste streams from acylations are neutralized with Ca(OH) to precipitate fluorides.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate?
- The synthesis typically involves multi-step reactions, including the Gewald reaction to construct the thiophene core, followed by sequential amidation and esterification steps. For instance, the Gewald reaction uses ethyl cyanoacetate, sulfur, and ketones to form 2-aminothiophene intermediates, which are further functionalized with fluorobenzamido and ethoxyphenylcarbamoyl groups .
- Key steps : (i) Thiophene ring formation via Gewald reaction, (ii) introduction of 3-fluorobenzamido and 2-ethoxyphenylcarbamoyl groups using coupling reagents like EDC/HOBt, and (iii) purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., distinguishing methyl groups at C4 and ester moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and amides) .
Q. What are the primary functional groups influencing this compound’s reactivity and biological interactions?
- Electrophilic sites : The 3-fluorobenzamido group enhances hydrogen-bonding potential, while the ethoxyphenylcarbamoyl moiety contributes to π-π stacking interactions.
- Ester group (COOCH₃) : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?
- Temperature control : Amidation reactions often require 0–5°C to minimize side reactions (e.g., epimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for acid-sensitive steps .
- Catalysts : Triethylamine (TEA) or DMAP accelerates coupling reactions by deprotonating intermediates .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Variable Temperature (VT) NMR : Resolves dynamic effects causing peak broadening (e.g., rotational barriers in carbamoyl groups) .
- 2D NMR techniques : COSY and NOESY correlate proton-proton interactions, while HSQC links ¹H and ¹³C signals to assign ambiguous peaks .
- X-ray crystallography : Provides definitive bond lengths/angles; SHELX software is widely used for structure refinement .
Q. What computational approaches are used to predict biological target interactions for this compound?
- Molecular docking : AutoDock or Schrödinger Suite models binding affinities to proteins (e.g., kinases or GPCRs) by analyzing steric and electronic complementarity .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD plots) .
- QSAR modeling : Links structural features (e.g., logP, polar surface area) to activity trends across derivatives .
Q. How can structural modifications enhance selectivity for specific biological targets while minimizing off-target effects?
- Bioisosteric replacement : Substituting the 3-fluorobenzamido group with a 3-chloro or trifluoromethyl variant may improve binding to hydrophobic pockets .
- Ester-to-amide conversion : Replacing the methyl ester with a primary amide increases metabolic stability and solubility .
- Steric hindrance tuning : Introducing bulkier substituents (e.g., isopropyl at C4) reduces off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
